3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactopyranoside
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Overview
Description
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is a chemical compound used primarily in glycobiology research. It is a derivative of D-galactose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is known for its applications in the synthesis of glycopeptides and glycolipids .
Preparation Methods
The synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose typically involves the following steps:
Chemical Reactions Analysis
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using reagents like triphenylphosphine.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Glycosylation Reactions: This compound is often used in glycosylation reactions to form glycosidic bonds with other molecules, facilitated by catalysts like silver salts.
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose involves its participation in glycosylation reactions. The azido group acts as a latent amine, which can be re-accessed through reductive chemistries. This allows the compound to form glycosidic bonds with other molecules, facilitating the synthesis of glycopeptides and glycolipids . The acetyl groups protect the hydroxyl groups during these reactions, ensuring selective glycosylation .
Comparison with Similar Compounds
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is similar to other azido sugars, such as:
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose: This compound has an additional acetyl group at position 1, making it more reactive in certain glycosylation reactions.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: This compound is used in similar applications but has different reactivity due to the presence of an acetate group.
The uniqueness of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose lies in its specific structure, which provides a balance between reactivity and stability, making it a valuable tool in glycobiology research .
Properties
IUPAC Name |
(3,4-diacetyloxy-5-azido-6-hydroxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O8/c1-5(16)20-4-8-10(21-6(2)17)11(22-7(3)18)9(14-15-13)12(19)23-8/h8-12,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPDCSPQJIUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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